molecular formula C17H23NO4 B7805514 4-[(3R)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID

4-[(3R)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID

Cat. No.: B7805514
M. Wt: 305.4 g/mol
InChI Key: KRTMMQOFFHMEON-AWEZNQCLSA-N
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Description

4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl group

Properties

IUPAC Name

4-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTMMQOFFHMEON-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A prominent route involves Suzuki coupling between a 4-bromobenzoic acid derivative and a (3R)-1-Boc-piperidine-3-boronic acid.

Procedure :

  • Methyl 4-bromobenzoate synthesis :

    • 4-Bromobenzoic acid is esterified using methanol and catalytic sulfuric acid.

  • Boronic acid preparation :

    • (3R)-1-Boc-piperidine-3-boronic acid is synthesized via lithiation-borylation of Boc-protected piperidine.

  • Coupling reaction :

    • Pd(PPh₃)₄ catalyzes the coupling in a 1,4-dioxane/water system with Na₂CO₃ as base (80°C, 12 h).

  • Ester hydrolysis :

    • The methyl ester is hydrolyzed using LiOH in THF/H₂O to yield the target acid.

Yield : 65–78% over four steps.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J=8.5 Hz, 2H, ArH), 7.48 (d, J=8.5 Hz, 2H, ArH), 4.20–3.90 (m, 1H, piperidine CH), 1.45 (s, 9H, Boc).

  • HPLC Purity : ≥98%.

Nucleophilic Aromatic Substitution

For substrates with electron-withdrawing groups, nucleophilic displacement of aryl halides by piperidine derivatives is feasible.

Procedure :

  • 4-Nitrobenzoic acid methylation :

    • Methyl 4-nitrobenzoate is prepared to activate the ring for substitution.

  • Boc-piperidine activation :

    • (3R)-1-Boc-piperidine-3-amine is deprotected transiently using HCl/dioxane, then neutralized.

  • Substitution reaction :

    • The free amine attacks methyl 4-nitrobenzoate under CuI/L-proline catalysis (DMSO, 110°C).

  • Reduction and hydrolysis :

    • Nitro group reduction (H₂/Pd-C) followed by ester hydrolysis affords the target.

Yield : 50–60% (lower due to competing side reactions).

Reductive Amination and Cyclization

This approach constructs the piperidine ring in situ from a benzoic acid-bound precursor.

Procedure :

  • 4-Acetylbenzoic acid synthesis :

    • Friedel-Crafts acylation of benzoic acid introduces a ketone.

  • Chiral amine condensation :

    • (R)-2-amino-1-(4-methoxyphenyl)ethanol condenses with the ketone via Schiff base formation.

  • Cyclization and protection :

    • NaBH₃CN-mediated reductive amination forms the piperidine ring, followed by Boc protection.

Yield : 40–55% (moderate due to stereochemical drift).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)StereoselectivityKey Challenges
Suzuki Coupling65–78≥98HighBoronic acid synthesis
Nucleophilic Sub.50–6095ModerateCompeting side reactions
Reductive Amination40–5590LowStereochemical control

Data synthesized from.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is integral to protecting the piperidine nitrogen during harsh reactions.

Protection :

  • Reagents : Boc₂O, DMAP, CH₂Cl₂ (0°C to rt, 2 h).

  • Yield : >95%.

Deprotection :

  • Conditions : 4M HCl/dioxane (rt, 1 h).

  • Recovery : 90–95% free amine.

Chiral Resolution Techniques

Enantiomeric excess (ee) is achieved via:

  • Chiral HPLC : Uses cellulose-based columns (Hexane/EtOH, 85:15).

  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers.

Typical ee : ≥99% for Suzuki-derived products.

Scalability and Industrial Adaptations

Large-scale production (kg-level) employs:

  • Continuous flow Suzuki systems : Enhances mixing and heat transfer.

  • In situ boronic acid generation : Avoids isolation of unstable intermediates.

Cost drivers :

  • Palladium catalysts (20–30% of total cost).

  • Chiral ligands for asymmetric steps.

Analytical and Spectroscopic Characterization

Critical benchmarks :

  • Melting Point : 182–184°C.

  • IR (KBr) : 1705 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH).

  • MS (ESI+) : m/z 347 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution Reactions: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.

Major Products

    Hydrolysis: Yields the free amine derivative.

    Substitution Reactions: Produces substituted benzoic acid derivatives.

    Coupling Reactions: Forms biaryl compounds.

Scientific Research Applications

4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]phenylacetic acid
  • 4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]benzamide

Uniqueness

4-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a protected piperidine ring. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

4-[(3R)-1-tert-Butoxycarbonyl-3-piperidyl]benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including modulation of enzymatic activity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 273.31 g/mol

The presence of the tert-butoxycarbonyl (Boc) group and the piperidine moiety contributes to its unique biological properties.

1. Enzymatic Inhibition

Research has indicated that derivatives of benzoic acid, including this compound, can act as inhibitors of various enzymes. For instance, studies have shown that benzoic acid derivatives can inhibit enzymes such as butyrylcholinesterase and angiotensin-converting enzyme (ACE), which are crucial in neuroprotection and cardiovascular regulation, respectively .

Table 1: Enzyme Inhibition Activity

EnzymeInhibition TypeReference
ButyrylcholinesteraseModerate Inhibitor
Angiotensin-Converting EnzymeSignificant Inhibition

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies have shown that certain benzoic acid derivatives possess antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate Activity

3. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)Reference
HeLa15
MCF-720

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of benzoic acid derivatives, including our compound, on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and increased cell viability through the activation of survival pathways involving cathepsins B and L .

Case Study 2: Cardiovascular Applications

Another research focused on the cardiovascular effects of this compound, demonstrating its ability to lower blood pressure in hypertensive models through ACE inhibition. This suggests potential therapeutic applications in managing hypertension .

Q & A

Q. What are the common synthetic routes for 4-[(3R)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID, and what key reaction conditions are required?

The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected piperidine derivative with a benzoic acid moiety. Key steps include:

  • Boc protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to prevent unwanted side reactions .
  • Esterification or amidation : The Boc-protected piperidine is coupled to the benzoic acid via ester or amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with monitoring by TLC or HPLC .

Q. How is the stereochemistry at the 3R position of the piperidine ring confirmed during synthesis?

Chiral resolution techniques such as chiral HPLC or X-ray crystallography are employed. Nuclear Overhauser Effect (NOE) NMR experiments can also verify spatial arrangements of substituents around the chiral center .

Q. What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

The compound is moderately polar due to the Boc group and benzoic acid moiety. It dissolves well in dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). Aqueous solubility is pH-dependent; deprotonation of the carboxylic acid group in basic conditions (e.g., NaHCO₃) enhances water solubility .

Q. What safety precautions are necessary when handling this compound, based on its SDS data?

Refer to Safety Data Sheets (SDS) for hazards:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
  • First aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, including Boc group presence and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% typical for research-grade material) .

Q. How can researchers address low yields in the coupling reactions involving the Boc-protected piperidine moiety?

Optimize reaction conditions:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Temperature control : Reactions performed at 0–25°C reduce side reactions .

Q. What strategies are employed to prevent racemization during the synthesis of the chiral piperidine component?

  • Low-temperature reactions : Conduct coupling steps at ≤0°C.
  • Steric hindrance : Use bulky coupling agents (e.g., HATU) to minimize base-induced racemization.
  • Chiral auxiliaries : Temporarily introduce protecting groups that stabilize the desired configuration .

Q. How does the presence of the Boc group influence the compound’s reactivity in subsequent derivatization reactions?

The Boc group acts as a protecting agent for the piperidine nitrogen, preventing undesired nucleophilic attacks. However, under acidic conditions (e.g., TFA/DCM), it is cleaved to expose the amine for further functionalization (e.g., peptide coupling) .

Q. What computational methods are used to predict the compound’s stability under various pH conditions?

Density Functional Theory (DFT) calculations model protonation states and hydrolysis pathways. Molecular dynamics simulations assess conformational stability in aqueous environments, guiding storage conditions (e.g., neutral pH, inert atmosphere) .

Q. How can contradictions in spectroscopic data from different synthesis batches be systematically resolved?

  • Batch comparison : Cross-validate NMR, MS, and HPLC data across batches.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives).
  • Reference standards : Compare with authenticated samples from reputable suppliers (e.g., Sigma-Aldrich) .

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